Boc-Phe(4-Me)-OH

Catalog No.
S672851
CAS No.
80102-26-7
M.F
C15H21NO4
M. Wt
279,34 g/mole
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Phe(4-Me)-OH

CAS Number

80102-26-7

Product Name

Boc-Phe(4-Me)-OH

IUPAC Name

(2S)-3-(4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C15H21NO4

Molecular Weight

279,34 g/mole

InChI

InChI=1S/C15H21NO4/c1-10-5-7-11(8-6-10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1

InChI Key

JYRWNPUFECDJCX-LBPRGKRZSA-N

SMILES

CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C

Synonyms

80102-26-7;N-Boc-4-Methyl-L-phenylalanine;Boc-4-methyl-L-phenylalanine;Boc-L-4-Methylphe;Boc-L-4-Methylphenylalanine;Boc-Phe(4-Me)-OH;Boc-L-phe(4-me)-OH;BOC-4-METHY-L-PHENYLALANINE;SBB064603;(S)-2-TERT-BUTOXYCARBONYLAMINO-3-P-TOLYL-PROPIONICACID;(2S)-2-[(tert-butoxy)carbonylamino]-3-(4-methylphenyl)propanoicacid;(2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoicacid;BOC-P-ME-PHE-OH;Boc-4-Methyl-L-Phe-OH;BOC-P-ME-L-PHE-OH;SCHEMBL25672;BOC-L-4-ME-PHE-OH;KSC919A2B;15006_ALDRICH;AC1MC511;BOC-L-4-METHYL-PHE-OH;15006_FLUKA;CTK8B9020;JYRWNPUFECDJCX-LBPRGKRZSA-N;MolPort-001-758-368

Canonical SMILES

CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

CC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C

Application in Microbial Cell Factories

Scientific Field: Biotechnology

Summary of Application: N-Boc-4-Methyl-L-phenylalanine is used in the biosynthesis of L-phenylalanine in E. coli from inexpensive aromatic precursors .

Methods of Application: An artificial bioconversion process was developed to synthesize L-phenylalanine from aromatic precursors (benzaldehyde or benzyl alcohol). The engineered L-phenylalanine biosynthesis pathway comprises two modules: the first module converts aromatic precursors and glycine into phenylpyruvate, the key precursor for L-phenylalanine. The second module catalyzes phenylpyruvate to L-phenylalanine .

Results: The engineered E. coli containing these two modules could produce L-phenylalanine from benzaldehyde with a conversion rate of 69%. The conversion rate of phenylpyruvate was up to 93% by co-expressing PheDH and FDH V120S .

Application in Pharmaceutical Research

Scientific Field: Pharmaceutical Research

Summary of Application: N-Boc-4-Methyl-L-phenylalanine is used in the synthesis of amide derivatives of 4-nitro-L-phenylalanine .

Methods of Application: A series of amide derivatives of 4-nitro-L-phenylalanine were synthesized from 4-nitro-L-phenylalanine and substituted anilines using propylphosphonic anhydride (T3P) as a coupling reagent .

Results: The isolated products were screened for antimicrobial and antioxidant activities. Some of the compounds showed Microsporum gypsuem activity or were active against Candida albicans. Some amide compounds act as metal chelating ligands with Fe2+ ions .

Application in Agrochemicals

Scientific Field: Agrochemistry

Summary of Application: N-Boc-4-Methyl-L-phenylalanine is used as an important organic intermediate in the field of agrochemicals .

Results: Its use as an intermediate suggests it plays a crucial role in the production of certain agrochemicals .

Application in Dye Manufacturing

Scientific Field: Dye Manufacturing

Summary of Application: N-Boc-4-Methyl-L-phenylalanine is used as an important organic intermediate in the field of dyestuff .

Results: Its use as an intermediate suggests it plays a crucial role in the production of certain dyes .

Application in Antimicrobial and Antioxidant Activities

Summary of Application: Amide derivatives of 4-nitro-L-phenylalanine, which can be synthesized from N-Boc-4-Methyl-L-phenylalanine, have shown antimicrobial and antioxidant activities .

Results: Some of the compounds showed activity against Microsporum gypsuem or Candida albicans, and a few of compounds showed antibacterial activities. The resultant compounds screened for anti-oxidant activity, which showed good activity for DPPH scavenging and ABTS assay methods .

Boc-Phe(4-Me)-OH, also known as tert-Butoxycarbonyl-4-methyl-L-phenylalanine, is a derivative of phenylalanine characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a methyl group at the para position of the phenyl ring. Its molecular formula is C₁₄H₁₉NO₄, and it has a molecular weight of 265.31 g/mol. The compound is primarily utilized in peptide synthesis and as an intermediate in organic chemistry due to its stability and reactivity under various conditions .

, particularly in peptide synthesis:

  • Deprotection Reactions: The Boc group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the free amine, allowing for further coupling reactions in peptide synthesis.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful for modifying solubility and reactivity.
  • Amide Formation: The compound can react with amines to form amides, expanding its utility in synthesizing more complex molecules .

Boc-Phe(4-Me)-OH exhibits significant biological relevance due to its structural similarity to natural amino acids. It is often used in research related to:

  • Peptide Hormones: As a building block for synthesizing peptide hormones that may have therapeutic effects.
  • Drug Development: Its derivatives are explored for potential pharmacological activities, including anti-inflammatory and analgesic properties.

The biological activities of Boc-Phe(4-Me)-OH derivatives can vary based on modifications made to the core structure .

The synthesis of Boc-Phe(4-Me)-OH typically involves:

  • Starting Materials: Using L-phenylalanine as the base amino acid.
  • Protection of the Amine Group: The amine group is protected using Boc anhydride or Boc chloride in the presence of a base.
  • Methylation: The para position of the phenyl ring is selectively methylated using methyl iodide and a base like potassium carbonate.
  • Purification: The product is purified through crystallization or chromatography techniques.

This method allows for high yields and purity suitable for further applications in peptide synthesis .

Boc-Phe(4-Me)-OH is widely used in various fields:

  • Peptide Synthesis: As a key building block in solid-phase peptide synthesis, facilitating the creation of complex peptides and proteins.
  • Pharmaceutical Research: Employed in drug discovery processes, particularly in developing peptide-based therapeutics.
  • Organic Chemistry: Utilized as an intermediate for synthesizing other bioactive compounds and materials .

Interaction studies involving Boc-Phe(4-Me)-OH focus on its binding affinities and interactions with biological targets. These studies often utilize:

  • Molecular Docking: To predict how Boc-Phe(4-Me)-OH interacts with receptors or enzymes.
  • In Vitro Assays: To evaluate its efficacy and biological activity against specific targets.

Such studies are crucial for understanding the potential therapeutic applications of this compound and its derivatives .

Boc-Phe(4-Me)-OH shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameCAS NumberUnique Features
Boc-Phe-OH13734-34-4Lacks the methyl group at para position
Boc-Phe(4-I)-OH62129-44-6Contains an iodine atom at para position
Boc-Phe(4-Br)-OH15006Contains a bromine atom at para position
Boc-Phe(3-Me)-OH80102-26-7Methyl group at meta position

Uniqueness of Boc-Phe(4-Me)-OH

The presence of the methyl group at the para position distinguishes Boc-Phe(4-Me)-OH from other derivatives. This modification can influence both steric hindrance and electronic properties, potentially affecting its reactivity and biological interactions compared to other phenylalanine derivatives .

XLogP3

2.2

Wikipedia

Boc-4-methyl-L-phenylalanine

Dates

Modify: 2023-08-15

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